(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Overview
Description
Citrulline-specific Probe-biotin is an affinity probe designed for the detection or immobilization of citrullinated proteins through interaction with the biotin ligand. This compound contains a phenylglyoxal group that selectively labels citrulline over arginine at acidic pH . It is a biotinylated form of citrulline-specific probe-rhodamine, where biotin replaces the rhodamine fluorophore .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Citrulline-specific Probe-biotin involves the incorporation of a phenylglyoxal group that selectively labels citrulline. The detailed synthetic route includes the following steps:
Formation of the phenylglyoxal group: This group is synthesized through a series of reactions involving the oxidation of phenylacetaldehyde.
Biotinylation: The phenylglyoxal group is then conjugated to biotin through a series of coupling reactions under acidic conditions.
Industrial Production Methods: The industrial production of Citrulline-specific Probe-biotin follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of phenylglyoxal: This is achieved through controlled oxidation reactions.
Large-scale biotinylation: The phenylglyoxal is then conjugated to biotin in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Citrulline-specific Probe-biotin primarily undergoes substitution reactions where the phenylglyoxal group reacts with citrulline residues in proteins.
Common Reagents and Conditions:
Reagents: Phenylglyoxal, biotin, and citrulline-containing proteins.
Conditions: Acidic pH conditions are essential for the selective labeling of citrulline over arginine.
Major Products: The major product formed from these reactions is the citrulline-labeled protein, which can be detected or immobilized through the biotin ligand .
Scientific Research Applications
Citrulline-specific Probe-biotin has a wide range of applications in scientific research:
Mechanism of Action
Citrulline-specific Probe-biotin exerts its effects through the selective labeling of citrulline residues in proteins. The phenylglyoxal group reacts with the citrulline residues, forming a stable adduct. The biotin ligand then allows for the detection or immobilization of the labeled proteins through interaction with streptavidin or other biotin-binding proteins .
Molecular Targets and Pathways:
Molecular Targets: Citrulline residues in proteins.
Pathways Involved: The labeling of citrulline residues can affect various signaling pathways, including those involved in gene regulation and immune response.
Comparison with Similar Compounds
Citrulline-specific Probe-rhodamine: Similar to Citrulline-specific Probe-biotin but contains a rhodamine fluorophore instead of biotin.
Biotin-conjugated phenylglyoxal: Another similar compound used for the detection of citrullinated proteins.
Uniqueness: Citrulline-specific Probe-biotin is unique due to its biotin ligand, which allows for easy detection and immobilization of labeled proteins. This makes it highly useful in various biochemical and medical applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43)/t18?,22-,24-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSMRMVAUYSKN-LTKSESKGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N8O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.